molecular formula C8H12O2 B6281420 rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one, endo CAS No. 85164-48-3

rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one, endo

Cat. No.: B6281420
CAS No.: 85164-48-3
M. Wt: 140.2
InChI Key:
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Description

rac-(1R,4R,5R)-5-methoxybicyclo[221]heptan-2-one, endo is a bicyclic compound with a unique structure that includes a methoxy group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one, endo typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the Diels-Alder reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one, endo undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of rac-(1R,4R,5R)-5-hydroxybicyclo[2.2.1]heptan-2-one.

    Reduction: Formation of rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one, endo has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one, endo involves its interaction with specific molecular targets and pathways. The methoxy and ketone groups play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The compound’s unique structure enables it to bind to specific enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,4R,5R)-5-methoxybicyclo[2.2.1]heptan-2-one, endo is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

85164-48-3

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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